molecular formula C8H10BrClN2O B6255893 4-bromo-2-methylbenzohydrazide hydrochloride CAS No. 1582617-94-4

4-bromo-2-methylbenzohydrazide hydrochloride

Cat. No.: B6255893
CAS No.: 1582617-94-4
M. Wt: 265.53 g/mol
InChI Key: WAFDLXSNSBWEJO-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzohydrazide hydrochloride is a halogenated aromatic hydrazide derivative used as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C₈H₉BrClN₂O, with a molecular weight of 267.53 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at the para position, a methyl group at the ortho position, and a hydrazide functional group (-CONHNH₂) that is protonated as a hydrochloride salt. This compound is valued for its reactivity in forming heterocyclic frameworks, such as pyrazolines and triazoles, which are critical in drug discovery .

Properties

CAS No.

1582617-94-4

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

4-bromo-2-methylbenzohydrazide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c1-5-4-6(9)2-3-7(5)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H

InChI Key

WAFDLXSNSBWEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The preparation of 4-bromo-2-methylbenzohydrazide hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-bromo-2-methylbenzoic acid with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

4-bromo-2-methylbenzohydrazide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

4-bromo-2-methylbenzohydrazide hydrochloride is a versatile compound with numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of various enzymes and receptors involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Molecular Properties of 4-Bromo-2-Methylbenzohydrazide Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
4-Bromo-2-methylbenzohydrazide hydrochloride C₈H₉BrClN₂O 267.53 -Br, -CH₃, -CONHNH₂·HCl Synthesis of pyrazolines
(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride C₇H₁₀BrClN₂O 253.52 -Br, -OCH₃, -NHNH₂·HCl Precursor for agrochemicals
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride C₈H₁₂BrClN₂ 259.55 -Br, -CH₂CH₃, -NHNH₂·HCl Ligand in coordination chemistry
4-Bromo-2-fluorophenylhydrazine hydrochloride C₇H₇BrClFN₂ 244.50 -Br, -F, -NHNH₂·HCl Anticancer agent development
4-Bromophenylhydrazine hydrochloride C₆H₇BrClN₂ 221.49 -Br, -NHNH₂·HCl Intermediate in dye synthesis

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The methoxy group (-OCH₃) in the methoxyphenyl analogue (253.52 g/mol) is electron-donating, enhancing electrophilic substitution reactivity compared to the electron-withdrawing methyl (-CH₃) group in the target compound .
  • Steric Effects : The ethyl group (-CH₂CH₃) in the ethylphenyl analogue introduces steric hindrance, which may slow reaction kinetics in nucleophilic additions .

Biological Activity

4-Bromo-2-methylbenzohydrazide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of antifungal and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from recent research, including case studies and experimental data.

4-Bromo-2-methylbenzohydrazide hydrochloride is a hydrazone derivative characterized by the presence of a bromine atom and a methyl group on the benzene ring. Its structure can be represented as follows:

C8H9BrN2HCl\text{C}_8\text{H}_9\text{BrN}_2\text{HCl}

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds, suggesting a promising avenue for 4-bromo-2-methylbenzohydrazide hydrochloride. For instance, derivatives such as N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide have shown significant antifungal activity against various strains of Cryptococcus and other pathogenic fungi.

In Vitro Studies

A study investigating the antifungal efficacy of similar compounds reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 µg/ml to 8 µg/ml against Cryptococcus neoformans, including fluconazole-resistant strains . These findings indicate that modifications in the hydrazone structure can enhance antifungal potency.

CompoundMIC (µg/ml)Target Organism
BHBM0.25 - 8Cryptococcus neoformans
D01 - 2Cryptococcus gattii

In Vivo Studies

In vivo studies involving murine models demonstrated that treatment with compounds similar to 4-bromo-2-methylbenzohydrazide hydrochloride significantly improved survival rates in infected mice compared to controls . The pharmacokinetic profile indicated a half-life of approximately 1.03 hours in healthy mice, which is crucial for understanding dosing regimens in potential therapeutic applications.

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been explored. It has been documented that certain benzohydrazides exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values demonstrating significant efficacy .

Case Study: Cytotoxicity Profile

A study evaluated the cytotoxic effects of various hydrazone derivatives on different cancer cell lines:

CompoundCell LineIC50 (µg/ml)
Compound AHeLa20
Compound BMCF-724
ControlH9c2>100

These results suggest that while some derivatives show promise as anticancer agents, further investigation into their mechanisms of action is warranted.

The proposed mechanisms by which 4-bromo-2-methylbenzohydrazide hydrochloride exerts its biological effects include:

  • Inhibition of Fungal Glycosphingolipid Synthesis : This is critical for fungal cell integrity and survival.
  • Induction of Apoptosis in Cancer Cells : The hydrazone structure may facilitate interactions with cellular targets involved in apoptosis pathways.

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